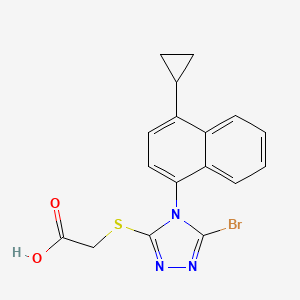
Lesinurad
Cat. No. B601850
Key on ui cas rn:
878672-00-5
M. Wt: 404.3 g/mol
InChI Key: FGQFOYHRJSUHMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08242154B2
Procedure details


A solution of lithium hydroxide (98 mg, 4.1 mmol) in water (10 mL) was added dropwise over 5 mins to a solution of methyl 2-(5-bromo-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetate (prepared as described in example 1 above; 1.14 g, 2.7 mmol) in ethanol (10 mL) and THF (10 mL) at 0° C. The mixture was stirred at 0° C. for a further 45 mins and then neutralized to pH 7 by the addition of 0.5N HCl solution at 0° C. The resulting mixture was concentrated in vacuo to ⅕th of its original volume, then diluted with water (˜20 mL) and acidified to pH 2-3 by the addition of 0.5N HCl to produce a sticky solid. (If the product comes out as an oil during acidification, extraction with DCM is recommended.) The tan solid was collected by vacuum filtration and dried under high vacuum at 50° C. for 16 h in the presence of P2O5 to yield 2-(5-bromo-4-(1-cyclopropylnaphthalen-4-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid (1.02 g, 93%).

Quantity
1.14 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[OH-].[Li+].[Br:3][C:4]1[N:5]([C:15]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:18]([CH:25]3[CH2:27][CH2:26]3)=[CH:17][CH:16]=2)[C:6]([S:9][CH2:10][C:11]([O:13]C)=[O:12])=[N:7][N:8]=1.Cl>O.C(O)C.C1COCC1>[Br:3][C:4]1[N:5]([C:15]2[C:24]3[C:19](=[CH:20][CH:21]=[CH:22][CH:23]=3)[C:18]([CH:25]3[CH2:27][CH2:26]3)=[CH:17][CH:16]=2)[C:6]([S:9][CH2:10][C:11]([OH:13])=[O:12])=[N:7][N:8]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
98 mg
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Li+]
|
|
Name
|
|
|
Quantity
|
1.14 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1N(C(=NN1)SCC(=O)OC)C1=CC=C(C2=CC=CC=C12)C1CC1
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
0 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 0° C. for a further 45 mins
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The resulting mixture was concentrated in vacuo to ⅕th of its original volume
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
diluted with water (˜20 mL)
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
acidified to pH 2-3 by the addition of 0.5N HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to produce a sticky solid
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
(If the product comes out as an oil during acidification, extraction with DCM
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
) The tan solid was collected by vacuum filtration
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried under high vacuum at 50° C. for 16 h in the presence of P2O5
|
|
Duration
|
16 h
|
Outcomes


Product
Details
Reaction Time |
45 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1N(C(=NN1)SCC(=O)O)C1=CC=C(C2=CC=CC=C12)C1CC1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.02 g | |
| YIELD: PERCENTYIELD | 93% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
